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Compound of Interest

Ethyl 2-cyano-2-
Compound Name:
(hydroxyimino)acetate

Cat. No.: B556120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-
cyano-2-(hydroxyimino)acetate (also known as Oxyma), a crucial reagent in peptide
synthesis and other areas of organic chemistry. This document details its characteristic nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the
experimental protocols for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for Ethyl 2-cyano-2-
(hydroxyimino)acetate. Due to the limited availability of publicly accessible, fully interpreted
raw data, the NMR and MS data are presented as predicted values based on the compound's
structure and known spectroscopic principles. The IR data is based on published experimental
values.

Table 1: *"H NMR Spectral Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~12.0-13.0 Singlet (broad) 1H N-OH
~4.40 Quartet 2H O-CHz2-CHs
~1.40 Triplet 3H O-CH2-CHs

Table 2: **C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assignment
~162 C=0 (Ester)
~140 C=NOH

~115 C=N (Nitrile)
~64 O-CHz2-CHs
~14 O-CH2-CHs

Table 3: IR SpectralData

Wavenumber (cm~?) Intensity Assignment

~3300 - 3100 Broad O-H stretch (oxime)
~2240 Medium C=N stretch (nitrile)
1720 Strong C=0 stretch (ester)[1]
1671 Medium C=N stretch (oxime)[1]
1076 Medium C-O stretch (ester)[1]

Table 4: Mass Spectrometry Data (Predicted

Fragmentation)

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.researchgate.net/figure/FT-MIR-spectra-for-2-hydroxyimino-2-cyanoacetic-acid-ethyl-ester-at-chosen-tempera-tures_fig1_314405616
https://www.researchgate.net/figure/FT-MIR-spectra-for-2-hydroxyimino-2-cyanoacetic-acid-ethyl-ester-at-chosen-tempera-tures_fig1_314405616
https://www.researchgate.net/figure/FT-MIR-spectra-for-2-hydroxyimino-2-cyanoacetic-acid-ethyl-ester-at-chosen-tempera-tures_fig1_314405616
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

miz Fragment lon

142 [M]* (Molecular lon)
113 [M - C2Hs]*

97 [M - OCzHs]*

70 [M - COOC2Hs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral analysis
of small organic molecules like Ethyl 2-cyano-2-(hydroxyimino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A sample of Ethyl 2-cyano-2-(hydroxyimino)acetate (typically 5-10
mg for *H NMR, 20-50 mg for 33C NMR) is dissolved in a deuterated solvent (e.g., CDClIs,
DMSO-ds) in an NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is often added.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity.
o Data Acquisition:

o For H NMR, a series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) is recorded. The number of scans is optimized to

achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal of the low-abundance 13C nuclei. A larger number of

scans is generally required compared to *H NMR.
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o Data Processing: The FID is subjected to a Fourier transform to convert the time-domain
signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected,
and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
e Sample Preparation:

o Approximately 1-2 mg of Ethyl 2-cyano-2-(hydroxyimino)acetate is finely ground with
about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o The mixture is then transferred to a pellet-pressing die.

o Pellet Formation: The die is placed in a hydraulic press, and pressure is applied to form a
thin, transparent KBr pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A
background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then
recorded, and the background is automatically subtracted. The resulting spectrum shows the
infrared absorption bands of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: A dilute solution of Ethyl 2-cyano-2-(hydroxyimino)acetate is
prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

e Gas Chromatography: A small volume of the sample solution is injected into the gas
chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a
capillary column. The column separates the components of the sample based on their boiling
points and interactions with the stationary phase.
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* Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer.

o lonization: The molecules are ionized, typically by electron impact (El), which causes them
to form a molecular ion and fragment ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: A detector records the abundance of each ion at a specific m/z value,
generating a mass spectrum.
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Caption: General workflow for acquiring and interpreting spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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